molecular formula C18H20ClFN4O3 B10985466 methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

Cat. No.: B10985466
M. Wt: 394.8 g/mol
InChI Key: CGCUVIYLQJPEHH-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound with a unique structure that includes a chloro-fluorophenyl group, an imidazo[4,5-c]pyridine ring, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core and the subsequent attachment of the chloro-fluorophenyl group and butanoate ester. Common synthetic routes may involve:

    Formation of the Imidazo[4,5-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chloro-Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions, where the chloro-fluorophenyl group is introduced using reagents like chloro-fluorobenzene derivatives.

    Esterification to Form the Butanoate Ester: The final step involves esterification, where the carboxylic acid group is converted to the methyl ester using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study biological pathways and mechanisms, particularly those involving the imidazo[4,5-c]pyridine core.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group and imidazo[4,5-c]pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A simpler compound with a fluorobenzyl group.

    Imidazole Derivatives: Compounds containing the imidazole ring, which have various biological activities.

    Chloro-Fluorophenyl Derivatives: Compounds with similar chloro-fluorophenyl groups, used in medicinal chemistry.

Uniqueness

Methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H20ClFN4O3

Molecular Weight

394.8 g/mol

IUPAC Name

methyl 4-[[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate

InChI

InChI=1S/C18H20ClFN4O3/c1-27-15(25)3-2-7-21-18(26)24-8-6-14-16(23-10-22-14)17(24)11-4-5-13(20)12(19)9-11/h4-5,9-10,17H,2-3,6-8H2,1H3,(H,21,26)(H,22,23)

InChI Key

CGCUVIYLQJPEHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2

Origin of Product

United States

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